Tropifexor (chemical name: (2_R_,5_S_)-5-[[2-(3-fluorophenyl)-3-[2-[[(2_S_)-tetrahydro-2-furanylmethyl]amino]-2-oxoethyl]-3_H_-imidazo[4,5-b]pyridin-6-yl]oxy]-2-(2,2,2-trifluoro-1,1-dimethylethyl)tetrahydro-3-furancarboxylic acid) [, ] is a potent, orally available, non-bile acid, selective agonist of the farnesoid X receptor (FXR) [, , , , ]. It is currently under investigation for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) [, , , , , ].
Tropifexor, also known as LJN452, is a novel and highly potent farnesoid X receptor agonist that has gained attention for its potential therapeutic applications in treating chronic liver diseases, particularly nonalcoholic steatohepatitis (NASH) and cholestatic liver diseases. Developed through extensive research, tropifexor has demonstrated significant efficacy in preclinical and clinical studies, showcasing its ability to improve liver health by modulating metabolic pathways.
Tropifexor is classified as a non-bile acid farnesoid X receptor agonist. It was discovered through a systematic approach aimed at identifying compounds that selectively activate the farnesoid X receptor, which plays a critical role in regulating bile acid homeostasis and lipid metabolism. The compound has undergone various stages of clinical trials, including phase 2 studies, to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans .
The synthesis of tropifexor involves several key steps that leverage organic chemistry techniques. Initial synthetic routes were reported in scientific literature detailing the procedures for creating this compound. The synthesis typically begins with the preparation of specific intermediates that undergo various transformations to yield the final product. Analytical methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Tropifexor possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H28F3N3O3S, indicating a significant degree of complexity with various heteroatoms.
Tropifexor undergoes several chemical reactions during its synthesis and in biological systems. Understanding these reactions is crucial for elucidating its mechanism of action.
The mechanism of action of tropifexor primarily involves its role as an agonist of the farnesoid X receptor. Upon binding to this receptor, tropifexor activates signaling pathways that regulate bile acid synthesis, lipid metabolism, and inflammation in the liver.
Studies have shown that tropifexor significantly induces the expression of genes such as bile salt export pump and small heterodimer partner at very low concentrations (e.g., 0.1 nM) in human primary hepatocytes .
Tropifexor exhibits distinct physical and chemical properties that influence its behavior both in vitro and in vivo.
Tropifexor shows promise in several scientific applications:
Tropifexor (LJN452) is a non-bile acid farnesoid X receptor (FXR) agonist featuring a unique trisubstituted isoxazole core linked to a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety. Its molecular formula is C₂₉H₂₅F₄N₃O₅S, with a molecular weight of 603.6 g/mol. The compound exhibits defined stereochemistry, incorporating a 1R,3R,5S-configured 8-azabicyclo[3.2.1]octane ring system, which is critical for optimal FXR binding [2] [7]. X-ray crystallography (PDB ID: 7D42) reveals that tropifexor occupies the FXR ligand-binding domain (LBD) through:
Table 1: Key Molecular Properties of Tropifexor
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₂₉H₂₅F₄N₃O₅S | DrugBank [7] |
Molecular Weight | 603.6 g/mol | DrugBank [7] |
SMILES | OC(=O)C₁=CC(F)=C₂N=C(SC₂=C₁)N₁[C@H]₂CC[C@@H]₁CC@@HOCC₁=C(ON=C₁C₁=C(OC(F)(F)F)C=CC=C₁)C₁CC₁ | PubChem [7] |
InChI Key | VYLOOGHLKSNNEK-PIIMJCKOSA-N | DrugBank [7] |
Crystal Structure | PDB 7D42 (2.7 Å resolution) | Biochem Biophys Res Commun [3] |
The synthesis of tropifexor employs a multi-step strategy optimized for scalability and stereochemical precision. Key steps include:
SAR studies identified tropifexor as the lead compound among 200+ analogs due to its sub-nanomolar potency (EC₅₀ = 0.2 nM in FXR reporter assays) and metabolic stability [2] [8]. Key structural determinants include:
Table 2: SAR Analysis of Key Tropifexor Analogs
Structural Modification | FXR EC₅₀ (nM) | Key Biological Effect |
---|---|---|
Tropifexor (intact) | 0.2 | Full FXR activation; no TGR5 activity [2] [3] |
Methyl ester variant | 220 | Loss of H-bonding; 1100-fold potency drop [2] |
Open-chain nortropine analog | 3.5 | Reduced hydrophobic interactions [8] |
Phenyl replacement (isoxazole) | 45 | Decreased FXR binding affinity [8] |
Table 3: Metabolic Stability Profile
Metabolite | Formation Pathway | Stability Notes |
---|---|---|
Acyl glucuronide (M22) | Glucuronidation | Rapidly hydrolyzed by gut β-glucuronidase [4] |
Oxidative metabolites | CYP3A4-mediated oxidation | Dominates clearance at low doses [4] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8